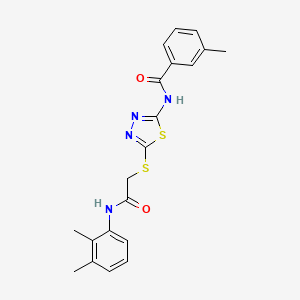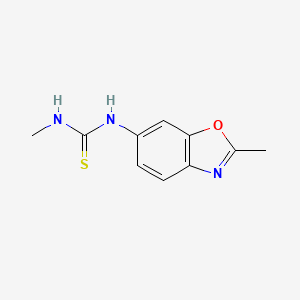![molecular formula C15H11ClF3N3 B2857922 3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-38-3](/img/structure/B2857922.png)
3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is an organic compound. It has a molecular weight of 325.72 . The compound contains a pyridine ring which is a six-membered ring with one nitrogen atom. It also contains a phenyl group (a benzene ring minus one hydrogen), a hydrazine group, and a trifluoromethyl group .
Molecular Structure Analysis
The compound contains several functional groups that would influence its structure and properties. The pyridine ring is aromatic and would contribute to the compound’s stability. The presence of the (E) configuration in the compound indicates that the higher priority groups on both sides of the double bond are on opposite sides .Aplicaciones Científicas De Investigación
Electroplating
The compound has been studied for its adsorption behavior on tin surfaces during electroplating processes. It enhances the cathodic polarization of tin electrodeposition and accelerates the nucleation rate of tin, leading to a bright electroplated coating. This application is significant in industries such as mechanical engineering, electronics, canned food, and lighting .
Quantum Chemistry Calculations
Quantum chemistry calculations have utilized this compound to understand its reactivity and adsorption behavior. These studies are crucial for predicting the interactions of molecules with various surfaces and could be beneficial in designing new materials with specific properties .
Molecular Dynamics Simulations
Molecular dynamics simulations involving this compound help in understanding the electrodeposition mechanism of tin. Such simulations are valuable for the development of advanced materials and coatings with improved performance characteristics .
Biotransformation
The compound has been used in biotransformation studies with marine-derived fungi. It serves as a substrate for the stereoselective reduction of the C=C double bond, which is an important reaction in organic synthesis. This application is particularly relevant in the field of green chemistry and pharmaceuticals .
Corrosion Resistance
Research has indicated that the presence of this compound in plating solutions can improve the corrosion resistance of tin coatings. This is vital for extending the lifespan of metal components in various industrial applications .
Environmental Impact
The compound’s role in methylsulphonate (MSA) plating solutions has been noted for its low toxicity and high corrosion resistance, contributing to environmentally friendly electroplating practices .
Analytical Chemistry
In analytical chemistry, the compound can be used as a reagent or a standard for calibrating instruments. Its well-defined structure and properties make it suitable for such applications .
Material Science
The compound’s interaction with different elements and its adsorption characteristics are of interest in material science. It can be used to study surface phenomena and develop new materials with tailored surface properties .
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-13-9-12(15(17,18)19)10-20-14(13)22-21-8-4-7-11-5-2-1-3-6-11/h1-10H,(H,20,22)/b7-4+,21-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFZJICKMMMOC-WXEZRFCZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[(E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)furan-2-carboxamide](/img/structure/B2857842.png)
![3-methoxy-1-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2857843.png)

![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![(4,4-Difluorocyclohexyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2857846.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)